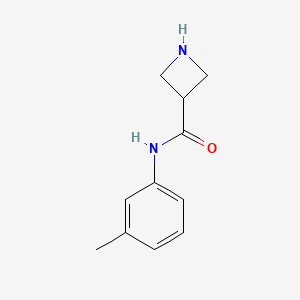
Azetidine-3-carboxylic acid m-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine-3-carboxylic acid m-tolylamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboxylic acid m-tolylamide typically involves the formation of the azetidine ring followed by the introduction of the carboxylic acid and m-tolylamide groups. One common method involves the [2+2] cycloaddition reaction, where a suitable precursor undergoes cyclization to form the azetidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Azetidine-3-carboxylic acid m-tolylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学的研究の応用
Azetidine-3-carboxylic acid m-tolylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: this compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of azetidine-3-carboxylic acid m-tolylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but they often include key biochemical processes such as signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the second position.
Azetidine-3-carboxylic acid: Similar to azetidine-3-carboxylic acid m-tolylamide but without the m-tolylamide group.
Azetidine-4-carboxylic acid: A compound with the carboxylic acid group at the fourth position of the azetidine ring.
Uniqueness
This compound is unique due to the presence of the m-tolylamide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(3-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-10(5-8)13-11(14)9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMZHKWYSATKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7941970.png)
![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)

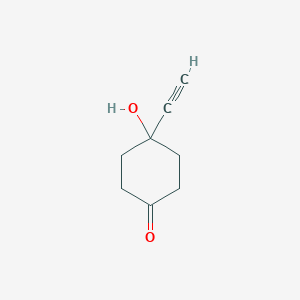
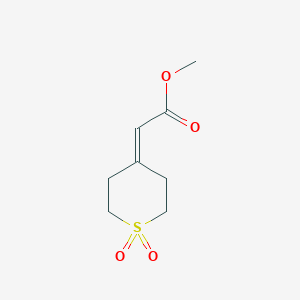
![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)
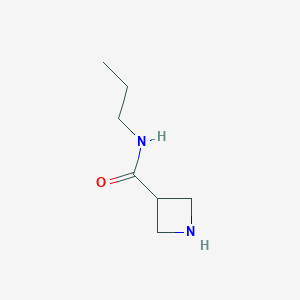
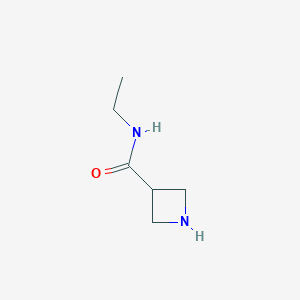
![N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B7942029.png)
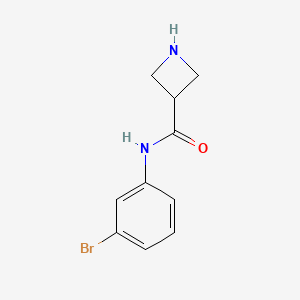
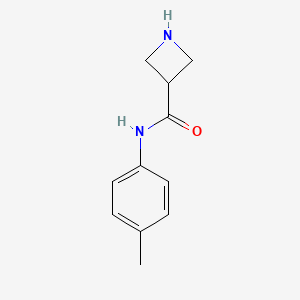
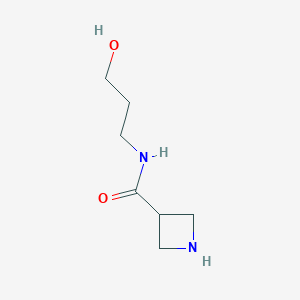
![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942073.png)
